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Compound of Interest

Compound Name: 3-Methyl-4-hydroxypyridine

Cat. No.: B3203928

Introduction: Unlocking New Frontiers in Crop
Protection and Enhancement

The relentless pursuit of novel, effective, and environmentally conscious solutions is a
cornerstone of modern agricultural science. Pyridine and its derivatives have long been
recognized as a privileged scaffold in the development of agrochemicals, forming the backbone
of numerous successful herbicides, insecticides, and fungicides.[1][2] This guide focuses on
the untapped potential of a specific subclass: 3-Methyl-4-hydroxypyridine derivatives.

While direct research on the agricultural applications of 3-Methyl-4-hydroxypyridine is
nascent, a wealth of scientific literature on structurally analogous compounds, particularly 3-
hydroxy-4(1H)-pyridone (3,4-DHP), provides a robust foundation for exploring its promise.[3][4]
3,4-DHP, a natural degradation product of the allelochemical mimosine, has demonstrated
significant herbicidal and antifungal properties.[3][5] This guide will leverage the established
bioactivity of these related hydroxypyridones and the broader class of pyridine derivatives to
present a comprehensive framework of application notes and detailed, field-proven protocols
for researchers and development professionals.

We will delve into the synthesis of the core compound, explore its potential applications as a
herbicide, fungicide, and plant growth regulator, and provide the rigorous experimental
methodologies required to validate these applications from the laboratory bench to the field.
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Section 1: Synthesis of the Core Scaffold: 3-Methyl-
4-hydroxypyridine

Application Notes: The viability of any agrochemical candidate begins with an efficient and
scalable synthetic route. The synthesis of 3-Methyl-4-hydroxypyridine can be approached
through several established methods. A reliable multi-step process, outlined below, starts from
3-methylpyridine and proceeds through nitration, reduction, diazotization, and hydrolysis.[6]
This pathway utilizes common laboratory reagents and well-understood chemical
transformations, making it an accessible starting point for generating material for initial
biological screening.

Protocol 1.1: Multi-Step Synthesis of 3-Methyl-4-hydroxypyridine

Objective: To synthesize the core compound 3-Methyl-4-hydroxypyridine from 3-
methylpyridine for subsequent derivatization and biological evaluation.

Causality: This protocol is designed as a logical sequence of reactions. The initial N-oxidation
activates the pyridine ring for nitration at the 4-position. The subsequent reduction of the nitro
group to an amine is a critical step to install a functional group that can be converted to the
desired hydroxyl group via a diazonium salt intermediate. Gentle heating during hydrolysis is
crucial to drive the reaction to completion without degrading the product.

Materials:

3-Methylpyridine

e Hydrogen Peroxide (H2032)

e Acetic Acid

o Concentrated Sulfuric Acid (H2S0Oa4)

e Fuming Nitric Acid (HNOs)

¢ 10% Palladium on Carbon (Pd/C)

e Ethanol
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e Hydrogen Gas (H2)

e Sodium Nitrite (NaNO2)

e Hydrochloric Acid (HCI)

e Sodium Carbonate (NazCOs)

o Ethyl Acetate

¢ Anhydrous Sodium Sulfate (Na2S0a)
Step-by-Step Methodology:

o Step 1: Synthesis of 3-Methylpyridine-1-oxide:

[e]

In a round-bottom flask, dissolve 3-methylpyridine in glacial acetic acid.

o Slowly add hydrogen peroxide (30% solution) dropwise while maintaining the temperature
below 60°C with an ice bath.

o After the addition is complete, stir the mixture at 70-80°C for 3 hours.

o Monitor the reaction by TLC. Once complete, cool the mixture and carefully neutralize it
with a saturated solution of sodium carbonate.

o Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane),
dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced
pressure.

e Step 2: Synthesis of 3-Methyl-4-nitropyridine-1-oxide:

o To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled to 0°C, slowly add
the 3-methylpyridine-1-oxide from Step 1.[6]

o Allow the reaction to warm to room temperature and then heat at 90°C for 2 hours.
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o

o

Pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH
or Na2CO:s) to precipitate the product.

Filter the solid, wash with cold water, and dry to yield 3-methyl-4-nitropyridine-1-oxide.

o Step 3: Synthesis of 3-Methyl-4-aminopyridine:

[e]

In a hydrogenation vessel, dissolve the 3-methyl-4-nitropyridine-1-oxide in ethanol.

Carefully add the 10% Pd/C catalyst.[6]

Pressurize the vessel with hydrogen gas (typically 3-5 bar) and stir vigorously at room
temperature until hydrogen uptake ceases (approx. 36 hours).[6]

Carefully vent the hydrogen and filter the reaction mixture through Celite® to remove the
catalyst.

Concentrate the filtrate under reduced pressure to obtain 3-methyl-4-aminopyridine.

o Step 4: Synthesis of 3-Methyl-4-hydroxypyridine:

Dissolve the 3-methyl-4-aminopyridine in a dilute aqueous solution of sulfuric acid and
cool to 0-5°C in an ice-salt bath.[6]

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the
temperature remains below 5°C to form the diazonium salt.[6]

After addition, stir for 30 minutes at 0-5°C.

Slowly warm the mixture to room temperature and then heat gently in a water bath until
the evolution of nitrogen gas stops.[6]

Cool the solution and neutralize with sodium carbonate.

Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous
sodium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.

© 2025 BenchChem. All rights reserved. 4 /21 Tech Support


https://pdf.benchchem.com/42/Synthesis_of_3_Methyl_4_hydroxypyridine_Laboratory_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/42/Synthesis_of_3_Methyl_4_hydroxypyridine_Laboratory_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b3203928?utm_src=pdf-body
https://pdf.benchchem.com/42/Synthesis_of_3_Methyl_4_hydroxypyridine_Laboratory_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/42/Synthesis_of_3_Methyl_4_hydroxypyridine_Laboratory_Application_Notes_and_Protocols.pdf
https://pdf.benchchem.com/42/Synthesis_of_3_Methyl_4_hydroxypyridine_Laboratory_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3203928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Newer/Advanced Applications
Check Availability & Pricing

Synthesis Workflow for 3-Methyl-4-hydroxypyridine
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Caption: Overall workflow for the synthesis of 3-Methyl-4-hydroxypyridine.
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Section 2: Potential Application as a Natural-
Product-Inspired Herbicide

Application Notes: The development of herbicides with novel modes of action is critical for
managing weed resistance. The structural analogue 3-hydroxy-4(1H)-pyridone (3,4-DHP)
exhibits potent herbicidal activity, inhibiting the growth of problematic weeds like barnyardgrass
(Echinochloa crus-galli).[3] This suggests that 3-Methyl-4-hydroxypyridine derivatives could
function similarly. The mechanism for some pyridine-based herbicides involves mimicking plant
auxins, leading to uncontrolled and abnormal growth that is ultimately lethal to the plant.[5] This
provides a clear biochemical hypothesis to test for new derivatives.

Data Presentation: Herbicidal Efficacy of a Structural Analogue

The following table summarizes the reported herbicidal activity of 3,4-DHP compared to its
precursor, mimosine, against barnyardgrass. This data provides a benchmark for evaluating the
efficacy of novel 3-Methyl-4-hydroxypyridine derivatives.

Target Bioassay ICso0 Value

Compound Parameter Reference
Weed Type (mglg)

3-Hydroxy- Barnyardgras

4(1H)- S Growth

) ) o ICso 0.15 [3114]

pyridone (3,4- (Echinochloa Inhibition

DHP) crus-galli)
Barnyardgras
s Growth

Mimosine ICso 0.04 [3114]

(Echinochloa Inhibition

crus-galli)

Protocol 2.1: Laboratory Bioassay for Herbicidal Activity (Seed Germination & Seedling Growth
Inhibition)

Objective: To determine the inhibitory effect of a test compound on the germination and early
growth of a target weed species in a controlled laboratory setting.
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Causality: This protocol provides a rapid and cost-effective primary screen. Using petri dishes
with filter paper creates a uniform environment to assess the direct effect of the compound on
seed germination and radicle/hypocotyl elongation, minimizing variables like soil composition. A
dose-response curve is essential to calculate the ICso, a key metric for comparing potency.

Materials:

e Test compound (e.g., 3-Methyl-4-hydroxypyridine derivative)
e Seeds of a target weed (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
o Sterile Petri dishes (9 cm diameter)

 Sterile filter paper (Whatman No. 1 or equivalent)

e Solvent for the test compound (e.g., acetone or DMSO)

« Distilled water

¢ Plant growth chamber with controlled light and temperature

o Ruler or digital calipers

Step-by-Step Methodology:

e Preparation of Test Solutions:

o Prepare a stock solution of the test compound (e.g., 1000 ppm) in a minimal amount of
solvent.

o Perform serial dilutions from the stock solution with distilled water to achieve a range of
final concentrations (e.g., 1000, 500, 250, 125, 62.5, 0 ppm). The 0 ppm control should
contain the same concentration of solvent as the highest test concentration.

e Assay Setup:

o Place one sheet of sterile filter paper into each petri dish.
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o Pipette 5 mL of each test solution concentration onto the filter paper in the corresponding
labeled petri dish. Ensure the paper is evenly saturated.

o Place 20 surface-sterilized seeds of the target weed evenly onto the moist filter paper.

o Seal each petri dish with parafilm to prevent moisture loss.

¢ Incubation:

o Arrange the petri dishes in a completely randomized design within a plant growth
chamber.

o Incubate under conditions suitable for the target weed (e.g., 25°C with a 16h light / 8h dark
cycle).

o Data Collection (after 7-10 days):

o Record the number of germinated seeds in each dish. A seed is considered germinated
when the radicle has emerged.

o Carefully remove the seedlings and measure the length of the radicle (root) and hypocotyl
(shoot) for each.

o Data Analysis:

[¢]

Calculate the germination percentage for each treatment.

[e]

Calculate the average root and shoot length for each treatment.

o

Express the inhibition of germination, root growth, and shoot growth as a percentage
relative to the solvent control.

o

Use statistical software (e.g., R, SAS) to perform a dose-response analysis and calculate
the ICso value (the concentration required to cause 50% inhibition) for each parameter.
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Caption: Workflow for laboratory screening of herbicidal activity.

Section 3: Potential Application as a Novel
Fungicide

Application Notes: Crop diseases caused by pathogenic fungi result in significant yield losses
worldwide. The development of fungicides with new modes of action is essential to combat the
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spread of resistant fungal strains. As with its herbicidal properties, 3,4-DHP has shown notable
antifungal activity against various pathogens.[3] One plausible mechanism of action for
hydroxypyridone-based compounds is the chelation of essential metal ions (like copper or iron)
in the active sites of metalloenzymes, such as tyrosinase, which are crucial for fungal growth
and pathogenesis.[7][8][9] This provides a targeted biochemical rationale for designing 3-
Methyl-4-hydroxypyridine derivatives as potential fungicides.

Protocol 3.1: In Vitro Bioassay for Antifungal Activity (Mycelial Growth Inhibition)

Objective: To evaluate the in vitro efficacy of a test compound in inhibiting the mycelial growth
of a target fungal pathogen.

Causality: This poisoned food technique is a standard and effective method for the primary
screening of fungicides. By incorporating the test compound directly into the growth medium,
the protocol ensures that the fungus is in constant contact with the potential inhibitor.
Measuring the radial growth provides a clear, quantifiable measure of fungistatic or fungicidal
activity, allowing for the calculation of an ECso value for potency comparison.

Materials:

Test compound

e Pure culture of a target fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

o Potato Dextrose Agar (PDA) or other suitable fungal growth medium

e Solvent for the test compound (e.g., DMSO or ethanol)

» Sterile petri dishes (9 cm diameter)

 Sterile cork borer (5 mm diameter)

e Incubator

Step-by-Step Methodology:

o Preparation of Amended Media:
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o Prepare PDA medium according to the manufacturer's instructions and autoclave.

o Allow the medium to cool in a water bath to approximately 45-50°C (molten but not too hot
to handle).

o Prepare a stock solution of the test compound in a suitable solvent.

o Add the appropriate volume of the stock solution to the molten PDA to achieve the desired
final concentrations (e.g., 100, 50, 25, 12.5, 0 ppm). Ensure the volume of solvent added
is constant across all treatments, including the solvent control.

o Swirl the flasks gently to ensure thorough mixing.

[¢]

Pour approximately 20 mL of the amended and control media into sterile petri dishes and
allow them to solidify.

¢ Inoculation:

o From the margin of an actively growing culture of the test fungus, use a sterile 5 mm cork
borer to cut a mycelial disc.

o Place the mycelial disc, with the mycelium side down, in the center of each petri dish
containing the amended and control media.

e Incubation:

o Incubate the plates in the dark at the optimal growth temperature for the test fungus (e.g.,
25°C).

o Incubate until the mycelium in the control plates has grown to nearly fill the dish.

» Data Collection:
o Measure the diameter of the fungal colony in two perpendicular directions for each plate.
o Average the two measurements to get the mean diameter for each replicate.

o Data Analysis:
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o Calculate the percentage inhibition of mycelial growth for each concentration using the
formula:

= % Inhibition = [(dc - dt) / dc] * 100

» Where dc is the average diameter of the fungal colony in the control, and dt is the
average diameter in the treated plate.[3]

o Use the inhibition data to calculate the ECso value (Effective Concentration to inhibit
growth by 50%).

Section 4: Potential Application as a Plant Growth
Regulator (PGR)

Application Notes: Plant growth regulators are used to modify crop growth to enhance yield,
improve quality, or facilitate harvesting. Certain pyridine derivatives have been shown to act as
effective PGRs, influencing key morphometric parameters such as root and shoot length,
biomass, and photosynthetic pigment content.[10][11][12] For instance, derivatives of 6-methyl-
2-mercapto-4-hydroxypyrimidine and N-oxide-2,6-dimethylpyridine have demonstrated
significant effects on barley growth, in some cases exceeding the activity of natural auxins like
IAA.[11] This suggests that the 3-Methyl-4-hydroxypyridine scaffold could be derivatized to
fine-tune plant physiological processes, potentially leading to increased stress tolerance or
improved nutrient utilization.

Data Presentation: PGR Effects of Related Pyridine Derivatives on Barley

The table below, derived from studies on related compounds, illustrates the potential for
pyridine derivatives to act as potent PGRs, providing a basis for investigating 3-Methyl-4-
hydroxypyridine derivatives.
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Effect on 2-Week-
Compound Class Concentration Old Barley (vs. Reference
Control)

Shoot Length: +13.7%

Salts of 6-methyl-2- to +24.1%Root
mercapto-4- 100" M Length: +66.7% to [10][11]
hydroxypyrimidine +121.4%Biomass:

+30.6% to +86.5%

Root Length:
N-oxide-2,6- Significant
_ o _ 10’ M _ [10][11]
dimethylpyridine (lvin) IncreaseBiomass:

Significant Increase

Shoot Length: +7.5%
to +20.6%Root
Auxin (I1AA) 1077 M Length: +15.5% to [11]
+32.8%Biomass:
+39.6% to +49.0%

Protocol 4.1: Seedling Growth Bioassay for PGR Activity Assessment

Objective: To assess the effect of a test compound on the key growth parameters of a model
crop species under controlled conditions.

Causality: This protocol is similar to the herbicidal assay but focuses on identifying stimulatory
or desirable regulatory effects at much lower concentrations. Measuring biomass (dry weight) is
critical as it provides a direct measure of growth, independent of water content. Analysis of
chlorophyll content is included as an indicator of photosynthetic health, a key target for growth
enhancement.

Materials:
e Test compound

o Seeds of a model crop (e.g., barley, wheat, tomato)
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Pots (e.g., 500 mL) filled with a sterile potting mix or vermiculite

Growth chamber or greenhouse

Spectrophotometer

Acetone (80%)
Step-by-Step Methodology:
o Treatment Application:

o Prepare aqueous solutions of the test compound at very low concentrations (e.g., 107¢ M,
10-7 M, 10—8 M) and a control (water).

o Sow seeds in pots and allow them to germinate and grow for 7 days.

o Apply the treatments as a foliar spray until runoff or as a soil drench (e.g., 50 mL per pot).
e Growth and Observation:

o Grow the plants in a controlled environment for 14-21 days after treatment.

o Water as needed, ensuring no cross-contamination between treatments.
o Data Collection (at harvest):

o Morphometric Parameters: Carefully remove plants from the soil, wash the roots, and
measure shoot length and root length.

o Biomass: Separate shoots and roots. Place them in labeled paper bags and dry in an oven
at 70°C for 72 hours or until a constant weight is achieved. Record the dry weight.

o Chlorophyll Content: Take a known weight of fresh leaf tissue (e.g., 0.1 g) from the upper
leaves. Grind the tissue in 10 mL of 80% acetone. Centrifuge the extract and measure the
absorbance of the supernatant at 645 nm and 663 nm. Calculate chlorophyll a, b, and total
chlorophyll content.
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o Data Analysis:

o For each parameter (shoot length, root length, dry biomass, chlorophyll content), calculate
the mean and standard error for each treatment.

o Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to determine if there are
statistically significant differences between the treatments and the control.

Section 5: Comprehensive Field Trial Protocol for
Agrochemical Validation

Application Notes: Positive results from laboratory and greenhouse experiments are merely the
first step. A rigorous field trial is the definitive test to evaluate an agrochemical's performance
under real-world agricultural conditions, where it is exposed to variable weather, soil types, and
pest pressures.[13][14] Field trials are essential for generating the data required for product
registration, efficacy claims, and market positioning.[15] This protocol outlines a standardized
approach to conducting a field trial, emphasizing Good Laboratory Practices (GLP) and Good
Agricultural Practices (GAP).

Protocol 5.1: Design and Execution of a Replicated Field Trial

Objective: To evaluate the efficacy, crop safety, and potential yield impact of a candidate
agrochemical under typical farming conditions.

Causality: The principles of randomization and replication are central to a scientifically valid
field trial.[13] Randomizing the plot layout minimizes the impact of inherent field variability (e.g.,
soil gradients, microclimates). Replicating treatments (using multiple blocks) increases the
statistical power of the results, allowing researchers to confidently determine if observed
differences are due to the treatment or random chance.[13]

Step-by-Step Methodology:
e Phase 1: Trial Planning and Protocol Development:

o Define Objectives: Clearly state the primary goals (e.g., determine the optimal application
rate for weed control, assess phytotoxicity on the crop).
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o Site Selection: Choose a site with uniform soil type and a known history of the target pest
(weed, fungus, etc.).[15]

o Experimental Design: Use a randomized complete block design (RCBD) with a minimum
of 3-4 replications (blocks). Each block will contain one plot for each treatment, including
an untreated control.

o Plot Size: Define plot dimensions that are large enough to be representative and
accommodate farm machinery if necessary.

o Treatment List: Define all treatments, including the candidate compound at several rates, a
commercial standard (positive control), and an untreated control.

o Phase 2: Site Preparation and Layout:
o Prepare the field according to standard agricultural practice for the chosen crop.

o Use stakes and measuring tapes to accurately mark out the individual plots according to
the randomized design map. Leave buffer zones between plots to prevent spray drift.

o Phase 3: Application of Treatments:

o Calibrate application equipment (e.g., backpack sprayer) to ensure precise and uniform
delivery of the treatments.

o Apply the treatments at the correct crop growth stage as defined in the protocol.

o Record all application details: date, time, weather conditions (temperature, wind speed,
humidity), application volume, and operator.

e Phase 4: Data Collection and Assessments:

o Efficacy Assessment: At regular intervals post-application, assess the performance of the
treatment. For a herbicide, this could be a visual rating of percent weed control or weed
biomass counts. For a fungicide, it would be disease severity ratings.

o Crop Phytotoxicity: Visually assess the crop in each plot for any signs of injury (e.qg.,
stunting, chlorosis, necrosis) at several time points after application.
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o Yield Data: At crop maturity, harvest a defined area from the center of each plot. Measure

the yield and, if applicable, assess quality parameters.

o Phase 5: Data Analysis and Reporting:

o Compile all collected data.

o Perform statistical analysis (e.g., ANOVA) on the data to determine significant differences

between treatments.[13]

o Summarize the findings in a comprehensive report, including the trial protocol, raw data,

statistical analysis, and conclusions about the product's efficacy and safety.

Comprehensive Field Trial Workflow

Phase 1: Planning
(Objectives, Design, Site Selection)

Phase 2: Site Prep
(Layout, Marking Plots)

Phase 3: Application
(Calibrated Equipment)

Phase 4: Data Collection
(Efficacy, Phytotoxicity, Yield)

Phase 5: Analysis & Reporting
(Statistics, Final Report)

Click to download full resolution via product page
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Caption: A five-phase workflow for conducting agricultural field trials.

Section 6: Environmental and Toxicological
Considerations

The development of a new agrochemical must include a thorough evaluation of its
environmental fate and potential impact on non-target organisms. Pyridine and its derivatives
are known to occur in the environment from agricultural activities and are generally susceptible
to biodegradation in soil, with microbes playing a key role in their breakdown.[16][17] However,
the rate and pathways of degradation can be significantly altered by the type and position of
substituents on the pyridine ring.[16][17]

Furthermore, while many pyridine-based agrochemicals are designed for selectivity, it is crucial
to assess their toxicity to beneficial organisms. Neonicotinoid insecticides, which contain a
pyridine ring, have been shown to have unintended toxic effects on non-target organisms,
including essential pollinators like honey bees, as well as aquatic fauna and soil organisms like
earthworms.[18] Therefore, any promising 3-Methyl-4-hydroxypyridine derivative must
undergo rigorous ecotoxicological testing as part of its development pathway to ensure it meets
modern safety standards.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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